(1Z)-2-(4-nitrophenyl)-N'-[(phenylcarbonyl)oxy]ethanimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1Z)-2-(4-nitrophenyl)-N’-[(phenylcarbonyl)oxy]ethanimidamide is an organic compound characterized by the presence of a nitrophenyl group and a phenylcarbonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-2-(4-nitrophenyl)-N’-[(phenylcarbonyl)oxy]ethanimidamide typically involves the reaction of 4-nitrobenzaldehyde with phenyl isocyanate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified using column chromatography to obtain the pure compound .
Industrial Production Methods
Industrial production of (1Z)-2-(4-nitrophenyl)-N’-[(phenylcarbonyl)oxy]ethanimidamide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the efficient production of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
(1Z)-2-(4-nitrophenyl)-N’-[(phenylcarbonyl)oxy]ethanimidamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to form amino derivatives.
Substitution: The phenylcarbonyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines and alcohols.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenylcarbonyl derivatives.
Wissenschaftliche Forschungsanwendungen
(1Z)-2-(4-nitrophenyl)-N’-[(phenylcarbonyl)oxy]ethanimidamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (1Z)-2-(4-nitrophenyl)-N’-[(phenylcarbonyl)oxy]ethanimidamide involves its interaction with specific molecular targets and pathways. The nitrophenyl group can interact with enzymes and proteins, leading to the inhibition or activation of specific biochemical pathways. The phenylcarbonyl group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1Z)-2-(4-nitrophenyl)-N’-[(phenylcarbonyl)oxy]ethanimidamide: Characterized by the presence of both nitrophenyl and phenylcarbonyl groups.
(1Z)-2-(4-aminophenyl)-N’-[(phenylcarbonyl)oxy]ethanimidamide: Similar structure but with an amino group instead of a nitro group.
(1Z)-2-(4-nitrophenyl)-N’-[(methylcarbonyl)oxy]ethanimidamide: Similar structure but with a methylcarbonyl group instead of a phenylcarbonyl group.
Uniqueness
(1Z)-2-(4-nitrophenyl)-N’-[(phenylcarbonyl)oxy]ethanimidamide is unique due to the combination of its nitrophenyl and phenylcarbonyl groups, which confer specific chemical and biological properties
Eigenschaften
CAS-Nummer |
73623-31-1 |
---|---|
Molekularformel |
C15H13N3O4 |
Molekulargewicht |
299.28 g/mol |
IUPAC-Name |
[(Z)-[1-amino-2-(4-nitrophenyl)ethylidene]amino] benzoate |
InChI |
InChI=1S/C15H13N3O4/c16-14(10-11-6-8-13(9-7-11)18(20)21)17-22-15(19)12-4-2-1-3-5-12/h1-9H,10H2,(H2,16,17) |
InChI-Schlüssel |
SPMJDENQLBKKAO-UHFFFAOYSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C(=O)O/N=C(/CC2=CC=C(C=C2)[N+](=O)[O-])\N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)ON=C(CC2=CC=C(C=C2)[N+](=O)[O-])N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.